molecular formula C21H20N4O2S B3793600 6-(2-methoxyphenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

6-(2-methoxyphenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B3793600
M. Wt: 392.5 g/mol
InChI Key: PLYKURGLQJWRLH-UHFFFAOYSA-N
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Description

6-(2-methoxyphenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole core with a methoxyphenyl and pyridin-2-ylethyl substituent, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyphenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the imidazo[2,1-b][1,3]thiazole intermediate.

    Attachment of the pyridin-2-ylethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridin-2-ylethyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-(2-methoxyphenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

6-(2-methoxyphenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-methoxyphenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Thiazole-based compounds: These include various thiazole derivatives with different substituents that influence their chemical and biological properties.

Uniqueness

6-(2-methoxyphenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable compound for diverse applications in scientific research and industry.

Properties

IUPAC Name

6-(2-methoxyphenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14(16-9-6-7-11-22-16)24(2)20(26)18-13-28-21-23-17(12-25(18)21)15-8-4-5-10-19(15)27-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYKURGLQJWRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)C(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-methoxyphenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-(2-methoxyphenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-(2-methoxyphenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 4
6-(2-methoxyphenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
6-(2-methoxyphenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
6-(2-methoxyphenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

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